REACTION_CXSMILES
|
Cl.[O:2]1[CH2:6][CH2:5][CH2:4][NH:3]1.C(N(CC)CC)C.[Cl:14][CH2:15][C:16](Cl)=[O:17]>CCOCC>[Cl:14][CH2:15][C:16]([N:3]1[CH2:4][CH2:5][CH2:6][O:2]1)=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
Cl.O1NCCC1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for a further 4 hours, whilst the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate triethylamine hydrochloride was filtered off through diatomaceous earth
|
Type
|
WASH
|
Details
|
the filter bed washed well with ether
|
Type
|
CUSTOM
|
Details
|
The combined ether solutions were evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)N1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |